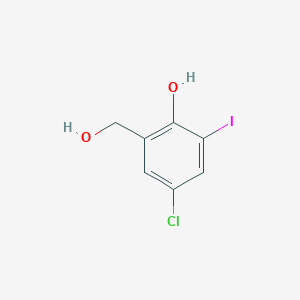

![molecular formula C10H14O3 B2895699 [4-(Ethoxymethoxy)phenyl]methanol CAS No. 302320-77-0](/img/structure/B2895699.png)

[4-(Ethoxymethoxy)phenyl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

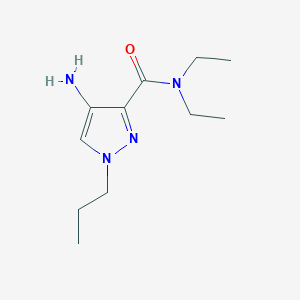

“[4-(Ethoxymethoxy)phenyl]methanol” is a chemical compound with the molecular formula C10H14O3. It has a molecular weight of 182.22 .

Synthesis Analysis

The synthesis of “[4-(Ethoxymethoxy)phenyl]methanol” can be achieved through various methods. One such method involves the reaction with sodium tetrahydroborate in methanol at 20 degrees Celsius for 16 hours . This process is known as reduction .Molecular Structure Analysis

The molecular structure of “[4-(Ethoxymethoxy)phenyl]methanol” consists of 10 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms. The InChI representation of the molecule is also available.Chemical Reactions Analysis

“[4-(Ethoxymethoxy)phenyl]methanol” can undergo various chemical reactions. For instance, it can participate in ether cleavage reactions, which are common in organic chemistry . The exact reactions would depend on the specific conditions and reagents used.Scientific Research Applications

Probing Surface Sites via Methanol Adsorption

Research demonstrates methanol's utility in probing the surface sites of metal oxide catalysts, such as ceria nanocrystals. Methanol adsorption and desorption on these surfaces provide insights into the nature of surface sites and the coordination status of surface cations, relevant for catalysis and surface chemistry studies (Wu et al., 2012).

Asymmetric Synthesis and Catalysis

Methanolysis reactions, such as the La3+-catalyzed methanolysis of S-aryl methylphosphonothioates, demonstrate methanol's role in synthesizing enantioselective compounds. This process has implications for the development of methodologies in organic synthesis and decontamination of hazardous materials (Dhar et al., 2011).

Enantioselective Epoxidation

The synthesis of (1R,3S,4S)-2-Azanorbornyl-3-methanol and its use as a catalyst for enantioselective epoxidation of α,β-enones reveals potential applications in asymmetric synthesis, providing high enantioselectivity at room temperature (Lu et al., 2008).

Methanol in Polymerization

Visible light-initiated, metal-free living cationic polymerization of 4-methoxystyrene using methanol illustrates methanol's role in polymer chemistry, affecting molecular weight and dispersity through its concentration (Perkowski et al., 2015).

Photocatalysis and Methanolysis

Studies on methanol's interaction with photocatalytic materials, such as its use in the photolysis of H2O2 for generating *OH radicals, highlight methanol's utility in environmental chemistry and actinometry applications (Goldstein et al., 2007).

Safety and Hazards

The safety data sheet for a similar compound, 4-Methoxyphenol, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is toxic to aquatic life . It’s important to handle “[4-(Ethoxymethoxy)phenyl]methanol” with care, using appropriate safety measures.

properties

IUPAC Name |

[4-(ethoxymethoxy)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-2-12-8-13-10-5-3-9(7-11)4-6-10/h3-6,11H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTLFGATOHUJQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCOC1=CC=C(C=C1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Ethoxymethoxy)phenyl]methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2895618.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzoate](/img/structure/B2895620.png)

![3'-(3,5-Dimethylphenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2895628.png)

![6-{1-[(prop-2-yn-1-yl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2895631.png)

![4-(([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl)-3,5-dimethylisoxazole](/img/structure/B2895634.png)

![4-methyl-1-(1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2895635.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2895636.png)

![2-({1-[(1-Acetylpiperidin-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2895638.png)